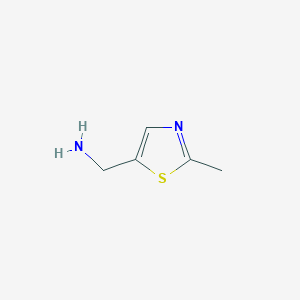

(2-Methylthiazol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSJQNUWZHRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597689 | |

| Record name | 1-(2-Methyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63139-97-9 | |

| Record name | 1-(2-Methyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-thiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methylthiazol-5-yl)methanamine

Abstract

(2-Methylthiazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery and development, featuring in the molecular architecture of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable primary amine. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of three core synthetic routes, commencing from readily accessible starting materials. Each pathway is critically evaluated for its efficiency, scalability, and robustness, offering researchers and drug development professionals a holistic understanding to inform their synthetic strategies. Detailed experimental protocols, comparative data, and visual representations of the synthetic workflows are provided to ensure clarity and reproducibility.

Introduction: The Significance of the this compound Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable metabolic profile. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and an aminomethyl group at the 5-position, provides a unique vector for molecular elaboration. The primary amine serves as a crucial handle for the introduction of diverse functionalities through amide bond formation, reductive amination, and other amine-related chemistries, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough understanding of the synthetic routes to this key intermediate is therefore essential for chemists working at the forefront of pharmaceutical research.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on three of the most logical and commonly employed strategies, each originating from a different functional group at the 5-position of the 2-methylthiazole core: an ester, an aldehyde, or a nitrile.

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_routes" { label = "Synthetic Routes"; style = "filled"; color = "#FFFFFF";

}

Target -> Route1 [label=" "]; Target -> Route2 [label=" "]; Target -> Route3 [label=" "]; }

Figure 1: Overview of the three primary synthetic strategies.Route 1: Synthesis via the Ester Intermediate and Gabriel Synthesis

This pathway is arguably one of the most versatile and well-established, proceeding through the key intermediates: ethyl 2-methylthiazole-5-carboxylate, (2-methylthiazol-5-yl)methanol, and 5-(chloromethyl)-2-methylthiazole. The final amine is installed using the robust and reliable Gabriel synthesis.

A [label="Ethyl 2-chloro-3-oxopropanoate + Thioacetamide", shape=ellipse]; B [label="Ethyl 2-methylthiazole-5-carboxylate"]; C [label="(2-Methylthiazol-5-yl)methanol"]; D [label="5-(Chloromethyl)-2-methylthiazole"]; E [label="Potassium Phthalimide"]; F [label="2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione"]; G [label="Hydrazine"]; H [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Hantzsch Thiazole Synthesis", color="#34A853"]; B -> C [label="Reduction (e.g., LiAlH4)", color="#EA4335"]; C -> D [label="Chlorination (e.g., SOCl2)", color="#FBBC05"]; D -> F [label="SN2 Reaction", color="#4285F4"]; E -> F [color="#4285F4"]; F -> H [label="Hydrazinolysis", color="#34A853"]; G -> H [color="#34A853"]; }

Figure 2: Workflow for the synthesis of this compound via the ester intermediate.Step 1: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

The construction of the 2-methylthiazole core is efficiently achieved through the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, ethyl 2-chloro-3-oxopropanoate reacts with thioacetamide to furnish the desired ethyl 2-methylthiazole-5-carboxylate.[1]

Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the carbon bearing the halogen in the α-halocarbonyl compound. Subsequent cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration, leads to the formation of the thiazole ring.

Step 2: Reduction of the Ester to the Corresponding Alcohol

The ester functionality of ethyl 2-methylthiazole-5-carboxylate is reduced to the primary alcohol, (2-methylthiazol-5-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[2][3]

Causality of Choice: LiAlH₄ is chosen due to its high reactivity, which ensures a complete and clean reduction of the ester to the alcohol. While other reducing agents like sodium borohydride are generally not reactive enough to reduce esters, LiAlH₄ provides a reliable method.[2]

Step 3: Conversion of the Alcohol to the Chloromethyl Derivative

The primary alcohol is then converted to the corresponding 5-(chloromethyl)-2-methylthiazole. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism: The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2 reaction with the chloride ion, leading to the formation of the alkyl chloride and sulfur dioxide.

Step 4: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis provides a clean and high-yielding method for the conversion of the primary alkyl halide to the primary amine, avoiding the over-alkylation often observed with direct amination using ammonia.[4][5]

5-(Chloromethyl)-2-methylthiazole is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).[6] The phthalimide anion acts as a surrogate for the ammonia anion, undergoing an Sₙ2 reaction with the alkyl chloride to form N-((2-methylthiazol-5-yl)methyl)phthalimide.[5]

The final step involves the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by hydrazinolysis, where the N-alkylated phthalimide is treated with hydrazine (N₂H₄) in a protic solvent like ethanol.[7][8]

Mechanism: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide byproduct and the desired primary amine.[9]

Route 2: Synthesis via the Aldehyde Intermediate and Reductive Amination

This pathway offers a more convergent approach, where the aminomethyl group is installed in a single step from the corresponding aldehyde, 2-methylthiazole-5-carbaldehyde, via reductive amination.

A [label="2-Methylthiazole", shape=ellipse]; B [label="2-Methylthiazole-5-carbaldehyde"]; C [label="Ammonia"]; D [label="Reducing Agent (e.g., NaBH4)"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Vilsmeier-Haack Formylation", color="#34A853"]; B -> E [label="Reductive Amination", color="#EA4335"]; C -> E [color="#EA4335"]; D -> E [color="#EA4335"]; }

Figure 3: Workflow for the synthesis of this compound via the aldehyde intermediate.Step 1: Synthesis of 2-Methylthiazole-5-carbaldehyde

The key aldehyde intermediate can be prepared by the formylation of 2-methylthiazole. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems.[1][10]

Mechanism: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a potent electrophile that reacts with the electron-rich thiazole ring at the 5-position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[11]

Step 2: Reductive Amination

Reductive amination is a highly efficient one-pot procedure for the synthesis of amines from carbonyl compounds.[12] In this case, 2-methylthiazole-5-carbaldehyde is reacted with ammonia in the presence of a suitable reducing agent.[13]

Causality of Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[14] It readily reduces the imine intermediate formed in situ from the reaction of the aldehyde and ammonia, without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride is another excellent choice, known for its high selectivity in reductive aminations.[15]

Route 3: Synthesis via the Nitrile Intermediate

This route involves the synthesis of 2-methylthiazole-5-carbonitrile, followed by its reduction to the target primary amine.

A [label="5-Bromo-2-methylthiazole", shape=ellipse]; B [label="2-Methylthiazole-5-carbonitrile"]; C [label="Reducing Agent (e.g., Raney Ni, H2)"]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Cyanation (e.g., CuCN)", color="#34A853"]; B -> D [label="Nitrile Reduction", color="#EA4335"]; C -> D [color="#EA4335"]; }

Figure 4: Workflow for the synthesis of this compound via the nitrile intermediate.Step 1: Synthesis of 2-Methylthiazole-5-carbonitrile

The nitrile intermediate can be prepared from a suitable 5-halo-2-methylthiazole, such as 5-bromo-2-methylthiazole, through a cyanation reaction. The Rosenmund-von Braun reaction, which employs copper(I) cyanide (CuCN), is a classic method for this transformation.

Step 2: Reduction of the Nitrile

The final step is the reduction of the nitrile group to a primary amine. This can be achieved through several methods, including catalytic hydrogenation or with chemical hydrides.

Catalytic Hydrogenation: Catalytic hydrogenation using Raney Nickel and a hydrogen source is a highly effective method for the reduction of nitriles to primary amines.[16][17][18][19]

Chemical Hydride Reduction: Alternatively, lithium aluminum hydride (LiAlH₄) can be used for the reduction of nitriles to primary amines.[2][3]

Comparative Analysis of Synthetic Routes

| Metric | Route 1: From Ester | Route 2: From Aldehyde | Route 3: From Nitrile |

| Number of Steps | 4 | 2 | 2 |

| Starting Materials | Ethyl 2-chloro-3-oxopropanoate, Thioacetamide | 2-Methylthiazole | 5-Bromo-2-methylthiazole |

| Key Intermediates | Ester, Alcohol, Alkyl Halide | Aldehyde | Nitrile |

| Key Reactions | Hantzsch Synthesis, Ester Reduction, Chlorination, Gabriel Synthesis | Vilsmeier-Haack, Reductive Amination | Cyanation, Nitrile Reduction |

| Potential Challenges | Multiple steps, handling of LiAlH₄ and SOCl₂ | Control of Vilsmeier-Haack regioselectivity, handling of ammonia | Use of toxic cyanides, high-pressure hydrogenation |

| Scalability | Generally good, with established procedures for each step | Potentially very scalable due to fewer steps | Scalable, but requires specialized equipment for hydrogenation and careful handling of cyanides |

Detailed Experimental Protocols

Protocol for Route 1: Synthesis via the Ester Intermediate

Step 1: Ethyl 2-methylthiazole-5-carboxylate [1] To a stirred solution of ethyl 2-chloro-3-oxopropanoate (1 eq.) in a suitable solvent such as ethanol, add thioacetamide (1 eq.). Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: (2-Methylthiazol-5-yl)methanol To a solution of ethyl 2-methylthiazole-5-carboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (1.5 eq.) in THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by distillation or chromatography.

Step 3: 5-(Chloromethyl)-2-methylthiazole To a solution of (2-methylthiazol-5-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Stir the reaction mixture at room temperature for a few hours. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the chloromethyl derivative.

Step 4: N-((2-Methylthiazol-5-yl)methyl)phthalimide and this compound [6][20] To a solution of 5-(chloromethyl)-2-methylthiazole (1 eq.) in DMF, add potassium phthalimide (1.1 eq.). Heat the mixture for several hours. After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the N-alkylated phthalimide. To a suspension of the N-alkylated phthalimide (1 eq.) in ethanol, add hydrazine hydrate (2 eq.) and reflux the mixture for several hours. After cooling, acidify the mixture with hydrochloric acid and filter off the phthalhydrazide precipitate. Basify the filtrate with a strong base and extract the product with a suitable organic solvent. Dry the organic extracts and concentrate under reduced pressure to obtain the desired primary amine.

Conclusion

The synthesis of this compound can be accomplished through several reliable and efficient synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The ester-to-amine route via the Gabriel synthesis is a robust and well-documented pathway, offering high yields and avoiding common side reactions. The aldehyde-to-amine route via reductive amination is a more convergent and potentially more scalable approach. The nitrile reduction route also offers a two-step sequence but may involve the use of more hazardous reagents. By understanding the intricacies of each of these synthetic strategies, researchers can make informed decisions to access this important building block for their drug discovery endeavors.

References

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. Gabriel Synthesis [organic-chemistry.org]

- 5. orgosolver.com [orgosolver.com]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Theoretical study of mechanism of 2,3-dihydro-1,5-benzodiazepin-2-ones hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. scispace.com [scispace.com]

- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 16. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 17. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of (2-Methylthiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chemical Identity and Structure

(2-Methylthiazol-5-yl)methanamine is a primary amine attached to a 2-methyl-substituted thiazole ring at the 5-position. The presence of the basic amine group and the aromatic thiazole ring dictates its chemical behavior and physical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (2-Methyl-1,3-thiazol-5-yl)methanamine |

| CAS Number | 63139-97-9 |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| SMILES | CC1=NC=C(S1)CN |

| InChI | InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 |

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding nitrile, 2-methyl-5-cyanothiazole. This precursor can be synthesized through various established methods for thiazole ring formation. The reduction of the nitrile to the primary amine can be achieved using standard reducing agents.

"Start" [label="2-Methyl-5-formylthiazole", fillcolor="#FBBC05"]; "Step1" [label="Reaction with Hydroxylamine\nin Formic Acid", shape="ellipse", fillcolor="#FFFFFF"]; "Intermediate" [label="2-Methyl-5-cyanothiazole"]; "Step2" [label="Reduction\n(e.g., LiAlH4 or Catalytic Hydrogenation)", shape="ellipse", fillcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1" [label="[1]"]; "Step1" -> "Intermediate"; "Intermediate" -> "Step2" [label="[2][3]"]; "Step2" -> "Product"; }

Caption: Generalized synthetic workflow for this compound.Experimental Protocol: Synthesis via Reduction of 2-Methyl-5-cyanothiazole

Part A: Synthesis of 2-Methyl-5-cyanothiazole from 2-Methyl-5-formylthiazole [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-formylthiazole (1 equivalent) in anhydrous formic acid.

-

Addition of Reagent: Add hydroxylamine hydrochloride (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: The intermediate, 2-formamido-5-cyanothiazole, may precipitate. Filter the solid and wash with cold water.

-

Hydrolysis: Hydrolyze the formamido group by heating with aqueous acid (e.g., HCl) to yield 2-amino-5-cyanothiazole. For the synthesis of 2-methyl-5-cyanothiazole, a similar approach starting from 2-methyl-5-formylthiazole can be employed.[5]

Part B: Reduction of 2-Methyl-5-cyanothiazole to this compound

This protocol describes a general procedure using Lithium Aluminum Hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve 2-methyl-5-cyanothiazole (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or column chromatography.

Physicochemical Properties

The interplay of the aminomethyl group and the thiazole ring governs the key physicochemical properties of the molecule, which are critical for its behavior in biological systems.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Predicted/Estimated Value | Method/Source |

| pKa (basic) | ~8.5 - 9.5 | In silico prediction (MarvinJS) |

| logP | 0.85 | In silico prediction (Molinspiration)[1][2][6][7][8] |

| Aqueous Solubility | Moderately Soluble | Qualitative estimation based on logP and structure |

Acidity/Basicity (pKa)

The primary amine group imparts basic character to this compound. The pKa of the conjugate acid is a crucial parameter as it determines the ionization state of the molecule at physiological pH (7.4), which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: An in silico prediction using MarvinJS suggests a basic pKa in the range of 8.5 - 9.5 . This is a typical range for a primary alkylamine, with the thiazole ring having a minor electronic influence. At physiological pH, a significant portion of the molecules will exist in their protonated, cationic form.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for the experimental determination of the pKa of the amine.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength. A small amount of a co-solvent like methanol may be used if solubility is an issue.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

"Start" [label="Dissolve sample in\nKCl solution", fillcolor="#FBBC05"]; "Step1" [label="Titrate with\nstandardized HCl", shape="ellipse", fillcolor="#FFFFFF"]; "Step2" [label="Record pH after\neach addition"]; "Step3" [label="Plot pH vs.\nVolume of Titrant"]; "End" [label="Determine pKa from\nhalf-equivalence point", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "End"; }

Caption: Workflow for pKa determination by potentiometric titration.Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes.

Predicted logP: An in silico prediction using Molinspiration yields a logP value of 0.85 .[1][2][6][7][8] This value suggests that the compound has a balanced hydrophilic-lipophilic character, indicating it is likely to have reasonable aqueous solubility and some ability to partition into lipid environments.

Experimental Protocol: logP Determination by HPLC

This method provides a rapid and reliable determination of logP based on the compound's retention time on a reverse-phase HPLC column.

-

Standard Preparation: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte.

-

HPLC System: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form, if possible) and an organic modifier (e.g., methanol or acetonitrile).

-

Analysis: Inject the standard compounds and the analyte onto the HPLC system and determine their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k') of the standard compounds against their known logP values.

-

logP Determination: From the log(k') of this compound, determine its logP using the linear regression equation of the calibration curve.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

Predicted Aqueous Solubility: Based on the predicted logP of 0.85 and the presence of a primary amine which can be protonated, this compound is expected to have moderate aqueous solubility . The solubility will be pH-dependent, with higher solubility at pH values below its pKa due to the formation of the more polar protonated species.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This is the gold standard method for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Alternatively, centrifuge or filter the solution to separate the undissolved solid.

-

Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC with a pre-constructed calibration curve.

-

Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Spectral Characteristics

The spectral data of this compound provides confirmation of its structure and can be used for its identification and quantification.

Table 3: Predicted and Expected Spectral Data for this compound

| Technique | Predicted/Expected Features |

| ¹H NMR | - Thiazole proton (singlet, ~7.0-7.5 ppm)- Methylene protons (-CH₂-, singlet, ~3.8-4.2 ppm)- Methyl protons (-CH₃, singlet, ~2.5-2.8 ppm)- Amine protons (-NH₂, broad singlet, variable ppm) |

| ¹³C NMR | - Thiazole C2 (~160-165 ppm)- Thiazole C4 (~145-150 ppm)- Thiazole C5 (~120-125 ppm)- Methylene carbon (-CH₂-, ~40-45 ppm)- Methyl carbon (-CH₃, ~15-20 ppm) |

| FT-IR (cm⁻¹) | - N-H stretch (primary amine, two bands, ~3300-3400)- C-H stretch (aromatic and aliphatic, ~2850-3100)- N-H bend (scissoring, ~1590-1650)- C=N stretch (thiazole, ~1500-1550)- C-N stretch (~1000-1250) |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 128- Prominent fragment from benzylic cleavage (loss of NH₂) at m/z 111- Fragments corresponding to the thiazole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra provide valuable information for structural elucidation. Online prediction tools can give a good estimation of the chemical shifts.[9][10][11][12][13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amine group is expected to show two N-H stretching bands.[15][16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak at m/z 128. The fragmentation pattern is expected to be dominated by the loss of the amino group and fragmentation of the thiazole ring.[3][18][19][20][21]

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound, an important building block in drug discovery. The provided data, both predicted and supported by established principles, along with detailed experimental protocols, offer a robust framework for researchers to utilize this compound effectively. Accurate characterization of these properties is a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

- 1. Molinspiration Cheminformatics [molinspiration.com]

- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents [patents.google.com]

- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Property Calculation, Molecular Database Search [molinspiration.com]

- 7. Calculation of molecular properties [molinspiration.com]

- 8. scispace.com [scispace.com]

- 9. PROSPRE [prospre.ca]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. Visualizer loader [nmrdb.org]

- 13. CASPRE [caspre.ca]

- 14. Visualizer loader [nmrdb.org]

- 15. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. asianpubs.org [asianpubs.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. uni-saarland.de [uni-saarland.de]

Introduction: The Versatile Thiazole Moiety in Modern Drug Discovery

An In-Depth Technical Guide to (2-Methylthiazol-5-yl)methanamine

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged structure, integral to numerous FDA-approved drugs due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3][4] this compound, identified by CAS number 63139-97-9, represents a crucial building block within this chemical class. Its structure, featuring a primary amine separated from the heterocyclic core by a methylene bridge, offers synthetic chemists a versatile handle for molecular elaboration. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

Core Physicochemical & Structural Characteristics

This compound is a substituted thiazole derivative. A precise understanding of its fundamental properties is the starting point for its effective utilization in any research or development pipeline.

| Property | Value | Source |

| CAS Number | 63139-97-9 | [5] |

| Molecular Formula | C₅H₈N₂S | [5][6] |

| Molecular Weight | 128.20 g/mol | [5][6] |

| Alternate Names | (2-methyl-1,3-thiazol-5-yl)methanamine | [5] |

| Appearance | Typically a liquid or low-melting solid | General Chemical Knowledge |

Synthesis & Chemical Reactivity

The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[7] However, for a specific substitution pattern like that in this compound, a multi-step approach starting from simpler precursors is often more practical. A logical and commonly employed pathway involves the construction of the thiazole ring followed by the functionalization at the C5 position.

Representative Synthetic Pathway

A plausible and efficient synthesis begins with the formation of a 2-methylthiazole core bearing a handle at the 5-position, such as an ester or a nitrile, which can then be reduced to the target primary amine. This approach provides a reliable route to the desired product.

Caption: A representative multi-step synthesis of this compound.

Detailed Experimental Protocol: Amide Reduction Route

This protocol outlines the final reduction step, a critical transformation in the synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To reduce 2-Methylthiazole-5-carboxamide to this compound.

Materials:

-

2-Methylthiazole-5-carboxamide (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: LiAlH₄ is highly reactive with atmospheric moisture; an inert atmosphere is critical to prevent quenching of the reagent and ensure safety.

-

Reagent Suspension: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder at 0 °C (ice bath). Rationale: The dissolution/suspension of LiAlH₄ is exothermic. Slow addition at reduced temperature controls the initial heat evolution.

-

Substrate Addition: The 2-Methylthiazole-5-carboxamide, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Rationale: Dropwise addition maintains control over the reaction rate and temperature, which is crucial as amide reductions are highly exothermic.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy to drive the reduction to completion. TLC allows for empirical determination of when the starting material has been fully consumed.

-

Workup and Quenching (Fieser Method): The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% NaOH solution

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). A granular precipitate should form. Rationale: This specific quenching procedure is a well-established method to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a manageable solid, simplifying filtration.

-

-

Purification: The resulting slurry is stirred for 30 minutes, then filtered. The solid precipitate is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude amine can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry & Drug Design

The primary value of this compound lies in its utility as a versatile intermediate. The primary amine serves as a nucleophilic handle for constructing a variety of chemical bonds, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity. The thiazole core itself is known to be a pharmacophore in drugs targeting a range of conditions.[2][3]

Key Therapeutic Areas for Thiazole Derivatives:

-

Anti-inflammatory: Thiazole derivatives have been identified as selective COX-1 inhibitors.[4]

-

Antimicrobial: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[8]

-

Anticancer: Many 2-aminothiazole-based compounds show anti-proliferative effects on cancer cell lines.[2]

Caption: Role of this compound as a scaffold for generating diverse chemical libraries.

Analytical Characterization Profile

For researchers synthesizing or using this compound, confirmation of its identity and purity is paramount. The following table summarizes the expected spectroscopic signatures based on its chemical structure.

| Analytical Method | Expected Characteristics |

| ¹H NMR | Singlet (~2.7 ppm) for the C2-methyl (3H)Singlet (~4.0 ppm) for the methylene bridge (-CH₂-) (2H)Singlet (~7.5-7.8 ppm) for the C4-proton on the thiazole ring (1H)Broad singlet for the amine protons (-NH₂) (2H), which is D₂O exchangeable |

| ¹³C NMR | Signal for the C2-methyl carbonSignal for the methylene bridge carbonSignals for the C2, C4, and C5 carbons of the thiazole ring (C2 being the most downfield) |

| IR Spectroscopy | N-H stretching bands (~3300-3400 cm⁻¹)C-H stretching bands (~2850-3000 cm⁻¹)C=N and C=C stretching of the thiazole ring (~1500-1650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128.04 |

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is mandatory. Information synthesized from available Safety Data Sheets (SDS) indicates that this compound requires careful handling.[9][10][11]

Hazard Identification:

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

-

Ingestion: May be harmful if swallowed.[10]

Safe Handling Workflow

Caption: Standard workflow for the safe handling and storage of the title compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.[9][11]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][11]

Conclusion

This compound (CAS 63139-97-9) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined structure, coupled with the reactive primary amine, provides a reliable starting point for the synthesis of novel molecular entities. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to explore new chemical space and develop next-generation therapeutics.

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. aksci.com [aksci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to (2-Methylthiazol-5-yl)methanamine: Synthesis, Structural Analogues, and Therapeutic Potential

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a privileged scaffold in the design of bioactive molecules. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This guide focuses on a specific, yet highly versatile, member of this family: (2-Methylthiazol-5-yl)methanamine. We will delve into its synthesis, explore the landscape of its structural analogues and derivatives, and elucidate the structure-activity relationships that govern its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Core Moiety: this compound

The foundational structure of this compound features a thiazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position. This arrangement of substituents provides a unique platform for chemical modification and interaction with biological targets. The methyl group can influence the molecule's lipophilicity and steric profile, while the primary amine of the methanamine group serves as a crucial handle for forming derivatives and engaging in key interactions with biological macromolecules.

Strategic Synthesis of the this compound Core

The synthesis of this compound can be approached through several strategic routes, often commencing from readily available starting materials. A common and efficient pathway involves the initial construction of a functionalized 2-methylthiazole ring, followed by the introduction or modification of the C5-substituent to yield the desired aminomethyl group.

Key Synthetic Intermediates

The successful synthesis of the target molecule hinges on the preparation of key intermediates. One of the most versatile of these is 2-chloro-5-chloromethylthiazole . This intermediate offers two reactive sites for selective modification.

Synthetic Pathway from 2-Chloro-5-chloromethylthiazole

A robust and widely applicable method for the synthesis of this compound is the Gabriel Synthesis , which provides a clean route to primary amines from alkyl halides.[1][2][3][4][5]

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

The synthesis of this key intermediate can be achieved through the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by chlorination.[6][7][8][9]

Step 2: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis utilizes potassium phthalimide to introduce the nitrogen atom, preventing the over-alkylation that can occur with ammonia.[1][2][3][4][5]

-

Reaction: 2-Chloro-5-chloromethylthiazole is reacted with potassium phthalimide to form the N-substituted phthalimide.

-

Deprotection: The phthalimide protecting group is then removed, typically by hydrazinolysis (the Ing-Manske procedure), to yield the primary amine.

Step 3: Reduction of the C2-Chloro Group

The final step involves the selective reduction of the chloro group at the C2 position to a methyl group. This can be accomplished using various reducing agents, such as catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via the Gabriel Route

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Phthalimide Alkylation: To a solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents). Heat the mixture at 80-90°C for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with water, and dry to obtain 2-((2-chloro-1,3-thiazol-5-yl)methyl)isoindoline-1,3-dione.

-

Hydrazinolysis: Suspend the N-substituted phthalimide (1 equivalent) in ethanol. Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form. Cool the mixture, acidify with concentrated HCl, and filter off the precipitate. Concentrate the filtrate under reduced pressure.

-

Work-up and Isolation of the Intermediate Amine: Basify the residue with a concentrated NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2-chloro-1,3-thiazol-5-yl)methanamine.

-

Catalytic Hydrogenation: Dissolve the (2-chloro-1,3-thiazol-5-yl)methanamine (1 equivalent) in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (50 psi) at room temperature for 12-16 hours.

-

Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound. Further purification can be achieved by distillation or chromatography if necessary.

Structural Analogues and Derivatives: Expanding the Chemical Space

The this compound core provides a rich scaffold for the generation of diverse analogues and derivatives with tailored biological activities. Modifications can be strategically introduced at several key positions:

-

The Amino Group (N-substitution): The primary amine is a prime site for derivatization. Acylation, alkylation, and sulfonylation can introduce a wide array of functional groups, influencing the compound's polarity, size, and hydrogen bonding capacity.

-

The Thiazole Ring (C4-substitution): The C4 position of the thiazole ring can be functionalized, often through lithiation followed by quenching with an electrophile, to introduce substituents that can modulate the electronic properties and steric profile of the molecule.

-

The Methyl Group (C2-substitution): While the methyl group is a defining feature of this core, its replacement with other alkyl or aryl groups can be explored to probe the impact of this position on biological activity.

Structure-Activity Relationships (SAR): Decoding Biological Activity

The biological activity of this compound derivatives is intricately linked to their structural features. While specific SAR data for this exact scaffold is emerging, valuable insights can be gleaned from related thiazole-containing compounds.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. SAR studies on related aminothiazoles have revealed several key trends:

-

N-Acylation: Acylation of the amino group with various aromatic and heterocyclic moieties has been shown to significantly enhance antibacterial and antifungal activity.[10][11] The nature of the acyl group, including the presence of electron-withdrawing or electron-donating substituents, can fine-tune the potency and spectrum of activity.

-

Substitution on the Thiazole Ring: The introduction of substituents at the C4 position of the thiazole ring can influence the overall lipophilicity and shape of the molecule, impacting its ability to penetrate microbial cell membranes and interact with intracellular targets.

Anti-inflammatory Activity

Thiazole-containing compounds have also demonstrated significant anti-inflammatory potential.[12][13][14][15][16] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines.

-

Aryl Substituents: The presence of substituted aryl groups, often attached to the thiazole core, is a common feature in anti-inflammatory thiazole derivatives. The substitution pattern on the aryl ring can dramatically affect potency.

-

Heterocyclic Fusions: Fusing the thiazole ring with other heterocyclic systems can lead to rigid analogues with enhanced binding affinity for their biological targets.

Bioisosteric Replacements: Fine-Tuning Molecular Properties

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The 2-methylthiazole moiety itself can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering advantages in terms of metabolic stability and solubility. Conversely, the thiazole ring can be replaced by other five-membered heterocycles like oxazoles, imidazoles, or pyrazoles to modulate the compound's electronic distribution and hydrogen bonding capabilities. For instance, the replacement of a 2-aminothiazole with a 2-aminooxazole has been shown to improve physicochemical properties while retaining antimicrobial activity.[17]

Therapeutic Applications and Future Directions

The this compound scaffold and its derivatives represent a promising area for drug discovery and development. The demonstrated antimicrobial and anti-inflammatory activities of related compounds suggest that this core could be a valuable starting point for the design of novel therapeutics.

Future research in this area should focus on:

-

Systematic SAR Studies: A comprehensive exploration of the chemical space around the this compound core is needed to build a detailed understanding of the structure-activity relationships.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets and mechanisms of action of active compounds will be crucial for their rational optimization.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their drug-likeness.

Data Presentation: Biological Activity of Thiazole Derivatives

To illustrate the potential of the thiazole scaffold, the following table summarizes the anti-inflammatory activity of a series of substituted phenyl thiazole derivatives from a representative study.

| Compound | Carrageenan-induced Paw Edema (% Inhibition at 3h) | Formalin-induced Paw Edema (% Inhibition) |

| 3a | 38% | Significant |

| 3c | 44% | Significant |

| 3d | 41% | Sustained efficacy |

| Nimesulide (Standard) | - | - |

| Data adapted from a study on the anti-inflammatory activity of thiazole derivatives.[12][13] |

Experimental Protocols: Biological Assays

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize Wistar rats for a week under standard laboratory conditions.

-

Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., Nimesulide) orally or intraperitoneally to the animals.

-

Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, and 3 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[12][13]

Visualization of Synthetic Pathways and Relationships

Synthetic Pathway to this compound

Caption: Synthetic route to this compound.

Structural Modification and Analogue Generation

Caption: Analogue generation from the core scaffold.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]

- 9. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 13. wjpmr.com [wjpmr.com]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry's Historical Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From its initial synthesis in the late 19th century to its central role in modern targeted therapies, the 2-aminothiazole scaffold has proven to be a remarkably versatile and enduringly significant motif in the annals of medicinal chemistry. This guide provides a technical exploration of the discovery and historical development of 2-aminothiazoles, tracing their journey from a foundational chemical curiosity to a "privileged scaffold" in contemporary drug discovery. We will delve into the key synthetic milestones, the evolution of their therapeutic applications, and the critical structure-activity relationship (SAR) insights that have guided the development of numerous life-saving medications.

The Genesis: Hantzsch's Synthesis and the Dawn of a Scaffold

The story of the 2-aminothiazole begins in 1887 with the pioneering work of German chemist Arthur Hantzsch. His eponymous reaction, the Hantzsch thiazole synthesis, provided the first reliable method for constructing the thiazole ring.[1] This acid-catalyzed condensation of an α-haloketone with a thioamide or thiourea laid the fundamental groundwork for accessing a vast array of thiazole derivatives, including the 2-aminothiazole core.[2][3] The elegance and robustness of this reaction lie in its straightforward mechanism and the ready availability of its starting materials, factors that have contributed to its widespread use for over a century.

The initial discovery was not driven by a specific biological application but rather by a fundamental interest in heterocyclic chemistry. However, the inherent chemical properties of the 2-aminothiazole ring—its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions—primed it for future exploration in the nascent field of medicinal chemistry.

The First Wave: Sulfathiazole and the Dawn of Antibacterial Chemotherapy

The first major therapeutic breakthrough for the 2-aminothiazole scaffold came in the 1930s with the development of the sulfonamide class of antibiotics. Following the discovery of Prontosil and its active metabolite sulfanilamide, a systematic investigation into related structures led to the synthesis of sulfathiazole. This 2-aminothiazole-containing sulfa drug exhibited potent antibacterial activity by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.

Sulfathiazole quickly became a cornerstone of antibacterial therapy in the pre-penicillin era, dramatically reducing mortality from bacterial infections. Its success firmly established the 2-aminothiazole moiety as a valuable pharmacophore and catalyzed further research into its potential in other therapeutic areas.

A Scaffold for All Seasons: Diversification of Therapeutic Applications

The mid to late 20th century witnessed an explosion in the application of the 2-aminothiazole scaffold across a diverse range of therapeutic targets. This diversification was driven by a growing understanding of disease biology and the development of more sophisticated drug screening and design techniques. The following table summarizes key 2-aminothiazole-containing drugs that exemplify this expansion:

| Drug (Brand Name) | Year of Discovery/Patenting | Therapeutic Class | Mechanism of Action |

| Famotidine (Pepcid) | 1979 | H2 Receptor Antagonist | Blocks histamine H2 receptors in the stomach, reducing acid production. |

| Cefdinir (Omnicef) | 1979 | Cephalosporin Antibiotic | Inhibits bacterial cell wall synthesis. |

| Meloxicam (Mobic) | ~1990s | Nonsteroidal Anti-inflammatory Drug (NSAID) | Preferentially inhibits cyclooxygenase-2 (COX-2), reducing inflammation and pain. |

| Dasatinib (Sprycel) | 2006 (Approval) | Tyrosine Kinase Inhibitor | Inhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases, blocking cancer cell proliferation. |

| Alpelisib (Piqray) | 2019 (Approval) | PI3K Inhibitor | Specifically inhibits the p110α isoform of phosphoinositide 3-kinase (PI3K), targeting a key pathway in cancer cell growth. |

The development of these drugs highlights the remarkable adaptability of the 2-aminothiazole core. By modifying the substituents on the thiazole ring and the amino group, medicinal chemists were able to fine-tune the molecule's properties to interact with a wide array of biological targets, from G-protein coupled receptors (H2 receptors) to enzymes (COX-2, tyrosine kinases, PI3K).

The Privileged Scaffold: Understanding Structure-Activity Relationships

The repeated success of the 2-aminothiazole moiety in yielding clinically effective drugs has led to its designation as a "privileged scaffold".[4][5] This term refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The 2-aminothiazole's privileged nature stems from several key features:

-

Hydrogen Bonding Capabilities: The amino group and the ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

-

Rigid Core: The aromatic thiazole ring provides a rigid scaffold that can orient substituents in a defined three-dimensional space for optimal target binding.

-

Vectors for Substitution: The 2-amino group and positions 4 and 5 of the thiazole ring provide readily accessible points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

-

Favorable Physicochemical Properties: 2-Aminothiazole derivatives often possess drug-like properties, including good oral bioavailability and metabolic stability.

The evolution of our understanding of 2-aminothiazole SAR can be seen in the development of increasingly targeted therapies. Early drugs like sulfathiazole were discovered through broad screening efforts. In contrast, modern drugs like dasatinib and alpelisib were designed based on a detailed understanding of the three-dimensional structure of their target enzymes and the specific interactions required for potent and selective inhibition.

Experimental Protocols: The Enduring Legacy of the Hantzsch Synthesis

The Hantzsch synthesis remains a cornerstone for the laboratory-scale and industrial production of 2-aminothiazole derivatives.[6] Its enduring utility is a testament to its efficiency and versatility.

General Protocol for the Hantzsch Synthesis of a 2-Aminothiazole Derivative

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone in ethanol.

-

Addition of Thiourea: Add an equimolar amount of thiourea to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The 2-aminothiazole product will often precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions.

-

Reflux: Heating the reaction mixture increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.

-

Neutralization: The reaction is typically carried out under acidic conditions (due to the formation of HBr or HCl as a byproduct). Neutralization with sodium bicarbonate is necessary to quench the acid and facilitate the isolation of the free base form of the 2-aminothiazole.

Caption: The Hantzsch synthesis of 2-aminothiazoles.

A Double-Edged Sword: The 2-Aminothiazole as a Potential Toxicophore

While the 2-aminothiazole scaffold is undeniably "privileged," it is not without its potential liabilities. In some instances, the 2-aminothiazole moiety can be metabolized to reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity.[7] This has led to its classification as a potential "toxicophore" in some drug discovery programs.

The primary mechanism of metabolic activation involves the oxidation of the thiazole ring, which can lead to the formation of reactive electrophiles. The potential for toxicity is highly dependent on the overall structure of the molecule and the nature of its substituents. Therefore, a careful assessment of the metabolic fate and potential for bioactivation is a critical component of the safety evaluation for any new 2-aminothiazole-based drug candidate.

Caption: Potential metabolic activation of the 2-aminothiazole scaffold.

The Future of the 2-Aminothiazole Scaffold

The journey of the 2-aminothiazole in medicinal chemistry is far from over. Its rich history and proven track record continue to inspire the development of new therapeutic agents. Current research is focused on several key areas:

-

Novel Therapeutic Targets: The scaffold is being explored for its potential to modulate a new generation of drug targets, including protein-protein interactions and epigenetic modifiers.

-

Targeted Drug Delivery: 2-Aminothiazole derivatives are being incorporated into antibody-drug conjugates and other targeted delivery systems to enhance their efficacy and reduce off-target toxicity.

-

Fragment-Based Drug Discovery: The 2-aminothiazole core is a popular starting point in fragment-based screening campaigns to identify novel lead compounds.

-

Addressing Resistance: Medicinal chemists are designing new 2-aminothiazole derivatives to overcome drug resistance, a major challenge in cancer and infectious disease therapy.

The enduring legacy of the 2-aminothiazole is a testament to the power of a simple, yet versatile, chemical scaffold. From its humble beginnings in a 19th-century German laboratory to its central role in 21st-century precision medicine, the 2-aminothiazole has consistently provided a fertile ground for innovation in drug discovery. As our understanding of biology continues to expand, it is certain that this remarkable heterocycle will continue to be a source of new and improved medicines for generations to come.

References

- 1. say-my-name.net [say-my-name.net]

- 2. thieme.de [thieme.de]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural and Functional Significance of (2-Methylthiazol-5-yl)methanamine

An In-depth Technical Guide to the Reactivity and Chemical Stability of (2-Methylthiazol-5-yl)methanamine

This compound, with CAS Number 63139-97-9, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position[1]. This molecule serves as a critical building block in medicinal chemistry and drug development. The thiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3]. The unique arrangement of the electron-rich aminomethyl group and the aromatic thiazole ring imparts a distinct profile of reactivity and stability, which is essential for researchers to understand for successful synthesis, formulation, and application.

This guide provides a comprehensive analysis of the chemical behavior of this compound, moving beyond a simple recitation of properties to explain the underlying principles governing its reactivity and stability. The insights and protocols herein are designed to empower researchers in drug discovery and chemical synthesis to utilize this versatile building block effectively and anticipate potential challenges.

Part 1: Chemical Reactivity Profile

The reactivity of this compound is governed by the interplay between its two primary functional components: the nucleophilic primary amine and the aromatic thiazole ring.

The Aminomethyl Group: A Primary Nucleophile and Base

The exocyclic aminomethyl group (-CH₂NH₂) is the most reactive site for most common synthetic transformations.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile. It readily participates in reactions such as:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

-

Basicity: Like other primary amines, this compound is basic. However, the electron-withdrawing nature of the adjacent thiazole ring reduces its basicity compared to a simple alkylamine like cyclohexylamine (pKaH ~11.2)[4]. Its basicity is more comparable to, though likely slightly stronger than, anilines (pKaH ~4.6)[4]. This moderate basicity is sufficient for it to act as a proton acceptor or a base catalyst in certain reactions. Factors influencing amine basicity include charge, conjugation, inductive effects, and hybridization[4].

The Thiazole Ring: An Aromatic Heterocycle

The thiazole ring itself possesses a distinct reactivity pattern rooted in its aromaticity and the electronic properties of its constituent nitrogen and sulfur atoms.

-

Protonation: The lone pair of electrons on the ring's nitrogen atom (N3) allows for easy protonation in acidic media[5]. The pKa of the conjugate acid of thiazole is approximately 2.5, making it significantly less basic than imidazole[6].

-

Electrophilic Substitution: The calculated pi-electron density of the thiazole ring indicates that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution[5][6]. The presence of the methyl group at C2 and the methanamine at C5 will influence the regioselectivity of further substitutions.

-

Deprotonation: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. It can be removed by very strong bases like organolithium compounds[5][6].

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites on this compound.

Part 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is paramount for its proper handling, storage, and formulation. Degradation can lead to loss of potency, formation of impurities, and potential toxicity.

Thermal Stability

Thiazole-based materials are generally noted for their high thermal stability, often stable above 200 °C[7]. However, the overall stability of this compound will also depend on the aminomethyl substituent. Thermal decomposition can release hazardous gases, including oxides of carbon, nitrogen, and sulfur[8][9].

-

Recommendation: Avoid prolonged exposure to high temperatures. If heating is necessary for a reaction, it should be performed under a controlled atmosphere (e.g., nitrogen or argon).

pH and Hydrolytic Stability

The molecule is generally stable in neutral aqueous solutions. However, exposure to strongly acidic or basic conditions, especially at elevated temperatures, can promote degradation. The thiazole ring itself is relatively robust, but the molecule as a whole can be affected.

Oxidative Stability

The compound is susceptible to oxidation from atmospheric oxygen and other oxidizing agents.

-

Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized, for example by mCPBA, to a non-aromatic sulfoxide or sulfone[6]. This fundamentally alters the electronic properties and structure of the molecule.

-

Amine Oxidation: The primary amine group can also undergo oxidation.

-

Incompatible Materials: Strong oxidizing agents should be avoided during handling and storage[8][10].

Photostability

A critical, often overlooked, aspect of stability is the molecule's sensitivity to light. Thiazole rings, as aromatic heterocycles, can absorb UV and visible radiation, leading to photodegradation[11].

-

Mechanism: Degradation can occur through various pathways, including reaction with singlet oxygen generated during photosensitization[11][12]. Studies on related thiazole compounds have shown that photo-irradiation can lead to complex rearrangements and cleavage of the ring[12].

-

Signs of Degradation: Visual indicators include a color change in the solid or solution. Analytically, degradation is observed as a decrease in the parent compound's concentration and the appearance of new peaks in HPLC chromatograms[11].

The following table summarizes the key stability considerations and recommended mitigation strategies.

| Stability Concern | Potential Degradation Pathway | Recommended Mitigation Strategies |

| Thermal | Decomposition into gaseous oxides (COx, NOx, SOx). | Store in a cool place. Avoid unnecessary heating. Use an inert atmosphere if heating is required. |

| Oxidative | Oxidation of the ring sulfur or the amine group. | Store under an inert atmosphere (N₂ or Ar). Avoid strong oxidizing agents[8][10]. Consider adding antioxidants to formulations[11]. |

| Photochemical | Ring cleavage or rearrangement via reaction with singlet oxygen or other radical species. | Store in amber vials or protect from light with aluminum foil[11]. Handle in areas with minimal UV light exposure. |

| pH (Acid/Base) | Potential for accelerated degradation at pH extremes. | Maintain solutions near neutral pH unless required for a specific procedure. Buffer solutions where appropriate. |

Part 3: Practical Guidance and Experimental Protocols

This section provides actionable protocols for researchers working with this compound, ensuring both safety and experimental integrity.

Handling and Storage

Proper handling and storage are the first line of defense against degradation and ensure laboratory safety.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[13][14]. For long-term storage, a cool, dry environment is recommended[13].

-

Handling: Avoid all personal contact, including inhalation of dust or fumes[10]. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection[13]. Wash hands thoroughly after handling[9][13]. Avoid the formation of dust and aerosols[14].

Experimental Protocol: Assessing Nucleophilic Reactivity via Acylation

This protocol provides a self-validating method to confirm the nucleophilic character of the amine and synthesize an amide derivative.

Objective: To synthesize N-((2-methylthiazol-5-yl)methyl)acetamide via acylation with acetyl chloride.

Methodology:

-